2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxopyridinone moiety, and a furan-methylacetamide side chain. The furan-methylacetamide group may contribute to metabolic stability and solubility.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZGRUIGVZUUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an oxadiazole moiety, a pyridine ring, and a furan derivative. The molecular formula is , with a molecular weight of approximately 299.29 g/mol. The presence of the 4-fluorophenyl group is significant for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties.
Case Study: Antibacterial and Antifungal Activity
A study conducted on various oxadiazole derivatives demonstrated that the incorporation of the oxadiazole ring enhances antimicrobial potency. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were recorded against various bacterial strains:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 1 | Staphylococcus aureus | 5.64 |
| 2 | Escherichia coli | 13.40 |
| 3 | Pseudomonas aeruginosa | 11.29 |
| 4 | Candida albicans | 16.69 |
These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies revealed that several oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 12.5 |
| B | A-431 | 15.0 |
The presence of substituents such as the furan group was found to enhance the cytotoxic effects, indicating a structure-activity relationship that warrants further investigation .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with anti-inflammatory properties can be valuable therapeutic agents.
Research has indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory conditions .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Key Differences: Replaces the pyridinone and furan-methylacetamide with a piperidine-carboxamide and 2-methylphenyl group. Activity: Demonstrated high binding affinity to Mycobacterium tuberculosis targets (e.g., InhA enzyme) with a docking score of −10.2 kcal/mol, superior to first-line drugs like isoniazid . Implications: The pyridinone in the target compound may offer improved hydrogen-bonding interactions compared to the piperidine-carboxamide.
Pyrazolo-Triazin Derivatives
- 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide (): Key Differences: Substitutes the oxadiazole-pyridinone core with a pyrazolo-triazin system.
Functional Group Modifications
Furan-Containing Acetamides
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (): Key Differences: Replaces the oxadiazole-pyridinone with a triazole-sulfanyl group. Activity: Exhibited anti-exudative activity (63–78% inhibition at 10 mg/kg) in carrageenan-induced edema models, comparable to diclofenac sodium (72%) . Implications: The target compound’s oxadiazole-pyridinone core may offer broader target selectivity compared to triazole-based systems.
Ureido-Linked Oxadiazoles
- N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ): Key Differences: Uses a ureido linker instead of pyridinone. Implications: The pyridinone in the target compound may reduce steric hindrance, improving receptor access compared to the bulkier ureido group.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Research Insights
Anti-Tuberculosis Potential: The oxadiazole moiety in the target compound aligns with high-affinity anti-TB agents (e.g., −10.2 kcal/mol in ), suggesting possible repurposing for mycobacterial targets .
Anti-Inflammatory vs. Antiviral Trade-offs : While furan-acetamide derivatives show anti-inflammatory efficacy (), ureido-oxadiazoles prioritize antiviral activity (). The target compound’s balance of these groups requires further optimization .
Metabolic Stability : The furan-methyl group may enhance resistance to cytochrome P450 oxidation compared to bulkier substituents (e.g., ethyl or bromophenyl groups in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
